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Compound of Interest

Compound Name: As-358

Cat. No.: B12413905 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for

measuring the covalent bond formation of TOS-358, a potent and selective covalent inhibitor of

PI3Kα.[1]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TOS-358?

A1: TOS-358 is a first-in-class, orally bioavailable small molecule that acts as a covalent

inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα).[2][3][4] It is designed to selectively

target and form a stable, covalent bond with both wild-type and mutant forms of PI3Kα, leading

to durable and near-complete inhibition of its kinase activity.[1][4] This covalent mechanism

provides sustained target engagement, which is a key differentiator from non-covalent

inhibitors.

Q2: Why is it important to measure the covalent bond formation of TOS-358?

A2: Measuring the covalent bond formation is crucial for several reasons:

Confirmation of Mechanism: It provides direct evidence of the covalent interaction between

TOS-358 and its target, PI3Kα.
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Potency and Efficacy Assessment: Kinetic parameters of covalent modification, such as the

inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal

inactivation rate (K_I), are critical for understanding the inhibitor's potency and efficacy.

Selectivity Profiling: Assessing covalent binding to off-target proteins is essential for

evaluating the selectivity and potential for off-target toxicities.

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to

the inhibitor affect its covalent binding kinetics is vital for optimizing lead compounds during

drug development.

Q3: What are the primary techniques used to measure covalent bond formation?

A3: The most common and powerful techniques for characterizing covalent inhibitors like TOS-

358 are mass spectrometry-based methods:

Intact Protein Mass Spectrometry (MS): This technique analyzes the entire protein-inhibitor

complex and can rapidly confirm the formation of a covalent adduct by detecting the

expected mass shift.[5] It can also provide information on the stoichiometry of binding (i.e.,

how many inhibitor molecules are bound to one protein molecule).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptide Mapping: This

"bottom-up" approach involves digesting the protein-inhibitor complex into smaller peptides,

which are then analyzed.[2] This method is used to identify the specific amino acid residue

on PI3Kα that TOS-358 covalently modifies.[5]

Q4: What kind of quantitative data can I expect from these experiments?

A4: These experiments can yield several key quantitative parameters that describe the kinetics

of covalent inhibition. These are often summarized in a table for clear comparison. Please see

the "Quantitative Data Summary" section for an example.

Experimental Protocols
Protocol 1: Confirmation of Covalent Adduct Formation
by Intact Protein Mass Spectrometry
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This protocol outlines the general steps to confirm the covalent binding of TOS-358 to

recombinant human PI3Kα (p110α/p85α heterodimer).

1. Reagents and Materials:

Recombinant human PI3Kα (p110α/p85α)

TOS-358

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Quenching Solution (e.g., 1% formic acid)

LC-MS grade water and acetonitrile

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid

chromatography system.

2. Experimental Workflow:
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Sample Preparation

Incubation

LC-MS Analysis

Prepare PI3Kα solution in assay buffer

Incubate PI3Kα with TOS-358
(and a vehicle control) at 37°C for a defined time

Prepare TOS-358 stock solution (e.g., in DMSO) Serially dilute TOS-358

Quench the reaction with formic acid

Inject sample onto LC for desalting and separation

Analyze eluent by high-resolution MS

Deconvolute the mass spectrum

Click to download full resolution via product page

Caption: Workflow for Intact Protein MS Analysis of TOS-358 Covalent Binding.

3. Step-by-Step Procedure:

Prepare a solution of recombinant PI3Kα in the assay buffer to a final concentration of 1-5

µM.
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Prepare a stock solution of TOS-358 in DMSO (e.g., 10 mM) and perform serial dilutions to

achieve a range of concentrations to be tested.

In separate microcentrifuge tubes, mix the PI3Kα solution with either TOS-358 at various

concentrations or with the same volume of DMSO (vehicle control). A typical molar ratio of

inhibitor to protein is 10:1.

Incubate the reactions at 37°C for a predetermined time (e.g., 1-2 hours).

Stop the reaction by adding the quenching solution.

Inject the quenched samples onto the LC-MS system. The LC step is primarily for desalting

the protein before it enters the mass spectrometer.

Acquire mass spectra over an appropriate m/z range for the intact PI3Kα protein.

Process the raw data using deconvolution software to obtain the mass of the intact protein. A

mass increase corresponding to the molecular weight of TOS-358 in the inhibitor-treated

sample compared to the control confirms covalent adduct formation.

Protocol 2: Identification of the Covalent Binding Site by
LC-MS/MS Peptide Mapping
This protocol is designed to identify the specific amino acid residue on PI3Kα that is modified

by TOS-358.

1. Reagents and Materials:

PI3Kα-TOS-358 adduct and unmodified PI3Kα (from Protocol 1)

Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

Reducing Agent (e.g., 10 mM DTT)

Alkylating Agent (e.g., 55 mM iodoacetamide)

Trypsin (proteomics grade)
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Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

2. Experimental Workflow:

Protein Digestion

LC-MS/MS Analysis

Data Analysis

Denature, reduce, and alkylate the protein

Digest with trypsin overnight at 37°C

Separate peptides by reverse-phase LC

MS1 Scan: Detect peptide masses

MS2 Scan: Fragment peptides and detect fragment ions

Search MS/MS data against PI3Kα sequence

Identify modified peptide and amino acid residue
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Click to download full resolution via product page

Caption: Workflow for LC-MS/MS Peptide Mapping of the TOS-358 Binding Site.

3. Step-by-Step Procedure:

Take the PI3Kα-TOS-358 adduct and the control PI3Kα samples.

Denature the proteins in the denaturation buffer.

Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at

room temperature for 30 minutes.

Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.

Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

Acidify the digest with formic acid to stop the reaction.

Analyze the peptide mixture by LC-MS/MS.

Use a proteomics search engine to analyze the MS/MS data, searching against the PI3Kα

protein sequence. Specify the mass of TOS-358 as a variable modification on potential

reactive residues (e.g., cysteine, lysine, serine). The identification of a peptide with this mass

shift in the TOS-358 treated sample, but not in the control, will pinpoint the site of covalent

modification.[2]
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Issue Potential Cause(s) Recommended Solution(s)

No mass shift observed in

intact protein MS

1. TOS-358 did not bind

covalently. 2. The adduct is

unstable under the

experimental conditions. 3.

Insufficient incubation time or

inhibitor concentration.

1. Verify the activity of TOS-

358 and the integrity of PI3Kα.

2. Optimize MS parameters to

minimize in-source

fragmentation. 3. Increase the

incubation time and/or the

concentration of TOS-358.

Poor signal or peak

broadening in intact protein

MS

1. Protein precipitation. 2.

Suboptimal LC or MS

conditions. 3. Protein is not

"flying" well (poor ionization).

1. Check the solubility of

PI3Kα in the assay buffer. 2.

Optimize the LC gradient and

MS source parameters (e.g.,

voltages, gas flows). 3. Try

different mobile phase

additives.

Multiple adducts observed in

intact protein MS

1. Non-specific binding of

TOS-358 to multiple sites on

PI3Kα. 2. Presence of protein

isoforms or post-translational

modifications.

1. Reduce the concentration of

TOS-358 and/or the incubation

time. 2. Characterize the

unmodified protein thoroughly

to identify any pre-existing

modifications.

Failure to identify the modified

peptide in LC-MS/MS

1. The modified peptide is not

efficiently ionized or

fragmented. 2. Incomplete

digestion. 3. The search

parameters in the software are

incorrect.

1. Try a different protease

(e.g., Glu-C) to generate

different peptides. 2. Optimize

the digestion protocol. 3.

Double-check the specified

variable modifications and

other search parameters.

High background noise or

artifact peaks in MS spectra

1. Contamination from

reagents or plastics. 2.

Formation of adducts with salts

or other small molecules.[6]

1. Use high-purity reagents

and low-binding labware. 2.

Ensure efficient desalting

during the LC step.
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Quantitative Data Summary
The following table presents hypothetical but realistic kinetic data for the covalent interaction of

TOS-358 and other PI3Kα inhibitors with wild-type and a common mutant form of the enzyme.

This data would typically be generated from detailed kinetic assays.

Inhibitor PI3Kα Isoform K_I (nM) k_inact (s⁻¹)
k_inact/K_I
(M⁻¹s⁻¹)

TOS-358 Wild-Type 50 0.01 200,000

TOS-358 H1047R Mutant 40 0.012 300,000

Inhibitor X (Non-

covalent)
Wild-Type 25 N/A N/A

Inhibitor Y

(Covalent)
Wild-Type 100 0.005 50,000

K_I (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to

the enzyme. A lower K_I indicates a tighter initial binding.

k_inact (Inactivation Rate Constant): Represents the maximal rate of covalent bond

formation at saturating inhibitor concentrations.

k_inact/K_I (Second-order Rate Constant): This ratio is a measure of the overall efficiency of

the covalent inhibitor. A higher value indicates a more efficient inhibitor.[7]

PI3Kα Signaling Pathway and TOS-358 Inhibition
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition

by TOS-358. Dysregulation of this pathway is a common feature in many cancers.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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